6alpha-Hydroxy Norgestimate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6alpha-Hydroxy Norgestimate is a synthetic derivative of norgestimate, a third-generation progestin used in hormonal contraceptives. This compound is characterized by the presence of a hydroxyl group at the 6alpha position, which can influence its biological activity and pharmacokinetics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha-Hydroxy Norgestimate typically involves the hydroxylation of norgestimate. This process can be achieved through various methods, including catalytic hydrogenation and enzymatic hydroxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the selective addition of the hydroxyl group at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and purification systems to achieve the desired purity and yield. Quality control measures are implemented to ensure consistency and compliance with regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
6alpha-Hydroxy Norgestimate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it to other functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 6-keto derivatives, while reduction can produce dehydroxylated compounds .
Wissenschaftliche Forschungsanwendungen
6alpha-Hydroxy Norgestimate has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for studying hydroxylation reactions and their mechanisms.
Biology: Investigated for its effects on cellular processes and hormone receptor interactions.
Medicine: Explored for its potential use in developing new contraceptive formulations and treatments for hormone-related disorders.
Wirkmechanismus
6alpha-Hydroxy Norgestimate exerts its effects by interacting with progesterone receptors in the body. It modulates the activity of these receptors, leading to changes in gene expression and cellular function. The hydroxyl group at the 6alpha position can influence the binding affinity and selectivity of the compound for its molecular targets, thereby affecting its pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norgestimate: The parent compound, used widely in hormonal contraceptives.
Levonorgestrel: Another progestin with a similar structure but different pharmacokinetics.
Desogestrel: A third-generation progestin with distinct biological activity.
Uniqueness
6alpha-Hydroxy Norgestimate is unique due to the presence of the hydroxyl group at the 6alpha position, which can alter its pharmacokinetics and biological activity compared to other progestins. This modification can lead to differences in receptor binding, metabolism, and overall efficacy .
Eigenschaften
Molekularformel |
C23H31NO4 |
---|---|
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
[(3E,6S,13S,17R)-13-ethyl-17-ethynyl-6-hydroxy-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H31NO4/c1-4-22-10-8-17-16-7-6-15(24-27)12-19(16)21(26)13-18(17)20(22)9-11-23(22,5-2)28-14(3)25/h2,12,16-18,20-21,26-27H,4,6-11,13H2,1,3H3/b24-15+/t16?,17?,18?,20?,21-,22-,23-/m0/s1 |
InChI-Schlüssel |
TUBKSKQGEKSECB-NKTTZGRRSA-N |
Isomerische SMILES |
CC[C@]12CCC3C4CC/C(=N\O)/C=C4[C@H](CC3C1CC[C@]2(C#C)OC(=O)C)O |
Kanonische SMILES |
CCC12CCC3C4CCC(=NO)C=C4C(CC3C1CCC2(C#C)OC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.